
Ethyl 3-(furan-2-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(furan-2-yl)prop-2-ynoate is an organic compound characterized by the presence of a furan ring attached to a propynoate ester This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)prop-2-ynoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often requires stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethyl 3-(furan-2-yl)prop-2-ene or Ethyl 3-(furan-2-yl)propane.
Substitution: Brominated or nitrated furan derivatives.
Applications De Recherche Scientifique
Ethyl 3-(furan-2-yl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(furan-2-yl)prop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the furan ring can participate in aromatic substitution. These reactions are facilitated by the electron-rich nature of the furan ring and the electron-deficient nature of the alkyne group. Molecular targets and pathways include interactions with enzymes and receptors that recognize the furan moiety.
Comparaison Avec Des Composés Similaires
Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the alkyne group, leading to different reactivity.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group, which alters its chemical properties and applications.
Uniqueness: Ethyl 3-(furan-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and a furan ring, providing a versatile platform for various chemical transformations. Its dual reactivity makes it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
ethyl 3-(furan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 |
Clé InChI |
GROILLJHMYKJJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
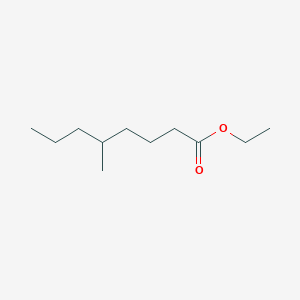

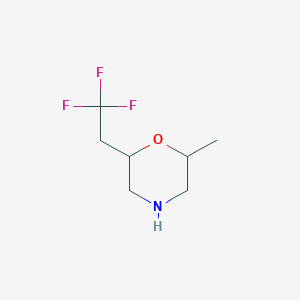


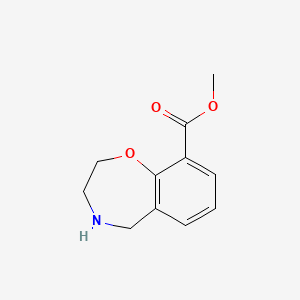
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

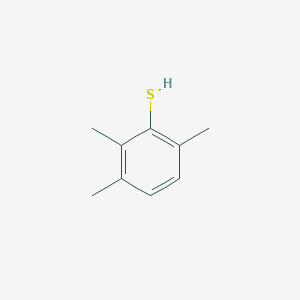
![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
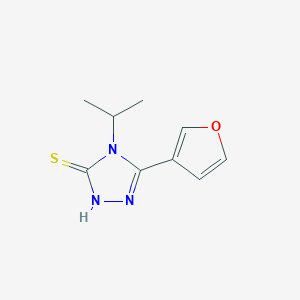
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
